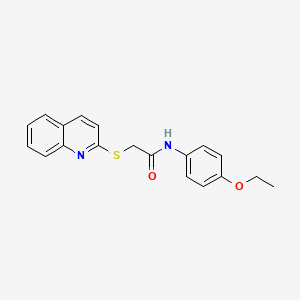

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

N-(4-Ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS: 517868-48-3; molecular formula: C₂₅H₂₁ClN₂O₃S; molar mass: 464.96 g/mol) is a synthetic acetamide derivative featuring a quinoline core substituted with a sulfanyl group at position 2 and an acetamide moiety linked to a 4-ethoxyphenyl group . This compound is structurally related to anticancer and antimicrobial agents, with modifications in substituents influencing its pharmacological profile .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-23-16-10-8-15(9-11-16)20-18(22)13-24-19-12-7-14-5-3-4-6-17(14)21-19/h3-12H,2,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURGVNFHNNXRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloroquinoline-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to anticancer effects. The sulfanyl group may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The compound’s structural analogues are categorized based on core heterocyclic systems and substituents. Key comparisons include:

Key Structural and Functional Differences

- Core Heterocycle: Quinoline (target compound) vs. Quinazolinone (Compound 13): Quinoline’s planar structure may favor DNA intercalation, while quinazolinone’s carbonyl group aids in hydrogen bonding with enzymes like tyrosine kinases .

- Substituent Effects: Sulfanyl (C–S–C) vs. Sulfonyl (SO₂): Sulfonyl groups (e.g., Compound 38) are stronger electron-withdrawing groups, enhancing electrostatic interactions with targets. Sulfanyl groups (target compound) offer flexibility and moderate electron effects . Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain increases lipophilicity (logP ≈ 3.5 vs.

- Biological Activity Trends: Anticancer: Quinazoline sulfonamides (e.g., Compound 38) show lower IC₅₀ values (<10 µM) due to sulfonyl-mediated kinase inhibition. The target compound’s chloro and phenyl groups on quinoline may enhance cytotoxicity but require empirical validation . Antimicrobial: Sulfonyl-linked compounds (e.g., Compound 47) exhibit broad-spectrum activity, whereas sulfanyl derivatives may prioritize selectivity over potency .

Biological Activity

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities such as antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structural characteristics.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Ethoxyphenyl group : Contributes to lipophilicity and potential interaction with biological membranes.

- Quinolin-2-ylsulfanyl moiety : Known for its role in biological activity, particularly in DNA intercalation and enzyme inhibition.

The biological activity of this compound is primarily attributed to:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication and transcription processes, which is crucial for anticancer activity.

- Enzyme Inhibition : The sulfanyl group may participate in redox reactions, potentially inhibiting various enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have reported significant anticancer effects against various cancer cell lines. The compound was evaluated using the following metrics:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | |

| MCF7 | 0.67 | |

| SW1116 | 0.80 | |

| BGC823 | 0.87 | |

| PC-3 | 1.95 | |

| HCT-116 | 2.36 | |

| ACHN | 3.45 |

These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types, outperforming some standard treatments.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics.

Case Studies

-

Study on Anticancer Activity : A comprehensive evaluation was conducted on the compound's effects on several cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis induction mechanisms.

- Findings : The study reported an IC50 value of 1.18 µM against HEPG2 cells, indicating strong potential as an anticancer agent.

-

Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

- Results : The compound showed MIC values ranging from 0.5 to 10 µg/mL across different bacterial strains, suggesting its utility as a lead compound in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.